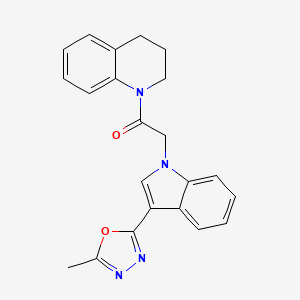
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a complex organic compound that stands at the intersection of several chemical frameworks, combining elements from quinolines, oxadiazoles, and indoles. This unique molecular architecture imparts the compound with distinctive chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
Formation of 3,4-dihydroquinoline: : This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Construction of the indole moiety: : Fischer indole synthesis is often employed, involving the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions.
Synthesis of the 1,3,4-oxadiazole ring: : Commonly formed via cyclization of a hydrazide with a carboxylic acid or its derivatives in the presence of dehydrating agents.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of these reactions for yield, purity, and scalability. Catalysis, solvent selection, and temperature control are critical parameters that need precise adjustments to ensure efficient synthesis.
化学反应分析
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone can undergo various chemical reactions:
Oxidation: : Can lead to the formation of quinoline and indole N-oxides, often using reagents like mCPBA (meta-chloroperoxybenzoic acid).
Reduction: : Selective reduction can be achieved using hydrogenation or hydride donors like lithium aluminum hydride, primarily affecting the quinoline ring.
Substitution: : Both electrophilic and nucleophilic substitutions are feasible due to the presence of the quinoline and indole rings, employing common reagents such as halogens or organometallics.
Common Reagents and Conditions
Oxidation: : mCPBA, KMnO4, or other peroxides.
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH4).
Substitution: : Halogens (Cl2, Br2), alkylating agents, and strong bases or acids.
Major Products
Oxidation Products: : Quinoline N-oxides, indole N-oxides.
Reduction Products: : Partially or fully reduced quinoline derivatives.
Substitution Products: : Varied, dependent on the nature of the substituents introduced.
科学研究应用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone finds applications across multiple scientific domains:
Chemistry: : As a building block in organic synthesis for the construction of more complex molecules.
Biology: : In biochemical assays to study enzyme interactions, particularly those involving kinase and phosphatase enzymes.
Medicine: : Potential therapeutic uses due to its ability to modulate various biological pathways, particularly in cancer and infectious disease research.
Industry: : Used in the development of specialty chemicals and materials, potentially in polymers and advanced materials due to its unique structural properties.
作用机制
The precise mechanism of action for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone involves:
Molecular Targets: : Interacts with specific proteins and enzymes, modulating their activity through binding to active or allosteric sites.
Pathways Involved: : May affect signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation, survival, and apoptosis.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: : Such as chloroquine and quinine, known for their antimalarial properties.
Indole Derivatives: : Including serotonin and melatonin, which are crucial in neurotransmission and sleep regulation.
Oxadiazole Compounds: : Like 1,2,4-oxadiazole, which have applications in pharmaceuticals and agrochemicals.
Uniqueness
Does that hit the mark for you? Or should we tweak any section?
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-23-24-22(28-15)18-13-25(20-11-5-3-9-17(18)20)14-21(27)26-12-6-8-16-7-2-4-10-19(16)26/h2-5,7,9-11,13H,6,8,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTWOZACFJOJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535641.png)
![2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535643.png)
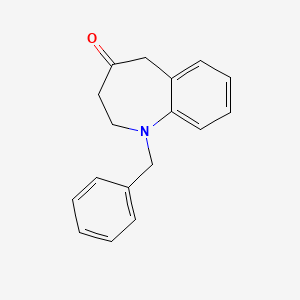
![N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2535646.png)
![5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2535647.png)
methanone](/img/structure/B2535649.png)
![5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2535650.png)
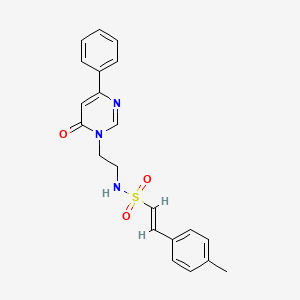
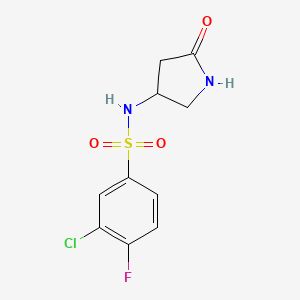
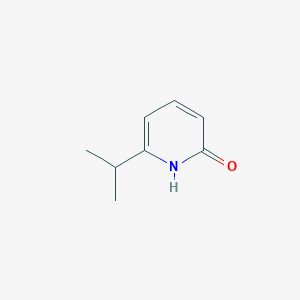
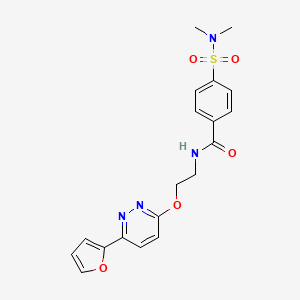
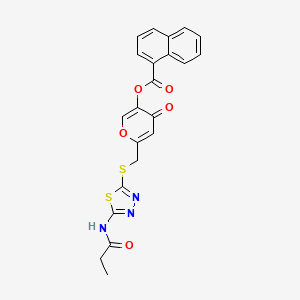
![ethyl(methyl){[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl}amine trihydrochloride](/img/structure/B2535661.png)
![N'-[4-(propan-2-yl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2535662.png)
